Benzene, 1-ethynyl-3-(phenylethynyl)-
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Overview
Description
Benzene, 1-ethynyl-3-(phenylethynyl)- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with ethynyl and phenylethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethynyl-3-(phenylethynyl)- typically involves the Sonogashira-Hagihara coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne, often performed in the presence of a copper co-catalyst and a base . The reaction conditions usually include:
Catalyst: Palladium(0) or Palladium(II) complexes
Co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylamine
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods: While specific industrial production methods for Benzene, 1-ethynyl-3-(phenylethynyl)- are not extensively documented, the Sonogashira-Hagihara coupling remains a cornerstone in the synthesis of such compounds on a larger scale due to its efficiency and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-ethynyl-3-(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethynyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to 50°C.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine for halogenation.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitro, sulfo, or halo-substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-ethynyl-3-(phenylethynyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzene, 1-ethynyl-3-(phenylethynyl)- involves its interaction with various molecular targets. The ethynyl and phenylethynyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its applications in materials science and potential biological activities .
Comparison with Similar Compounds
- 1,3,5-Tris(phenylethynyl)benzene
- 1,4-Bis(phenylethynyl)benzene
- 1-Ethynyl-4-(phenylethynyl)benzene
Comparison: Benzene, 1-ethynyl-3-(phenylethynyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to its analogs. For instance, 1,3,5-Tris(phenylethynyl)benzene has three phenylethynyl groups, leading to different packing behavior and electronic characteristics .
Properties
CAS No. |
147492-78-2 |
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Molecular Formula |
C16H10 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-ethynyl-3-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C16H10/c1-2-14-9-6-10-16(13-14)12-11-15-7-4-3-5-8-15/h1,3-10,13H |
InChI Key |
AYZRPQZFVKSAHP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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